molecular formula C18H17FN4O3S B2618215 4-ethoxy-3-fluoro-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide CAS No. 2097862-80-9

4-ethoxy-3-fluoro-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide

Cat. No.: B2618215
CAS No.: 2097862-80-9
M. Wt: 388.42
InChI Key: KBLNJXXNWYMGCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethoxy-3-fluoro-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide is a complex organic compound that features a combination of aromatic rings, a sulfonamide group, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-3-fluoro-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include nucleophiles or electrophiles, depending on the type of substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles (e.g., hydroxide ions), electrophiles (e.g., alkyl halides)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-ethoxy-3-fluoro-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to form strong hydrogen bonds with biological molecules, which can modulate their activity. Additionally, the aromatic rings and substituents can interact with hydrophobic pockets in proteins, further influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • 4-ethoxy-3-fluoro-N-{[3-(pyridin-2-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide
  • 4-ethoxy-3-fluoro-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide
  • 4-ethoxy-3-fluoro-N-{[3-(pyridin-3-yl)pyrazin-3-yl]methyl}benzene-1-sulfonamide

Uniqueness

The uniqueness of 4-ethoxy-3-fluoro-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide lies in its specific combination of functional groups and substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-ethoxy-3-fluoro-N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O3S/c1-2-26-17-6-5-14(10-15(17)19)27(24,25)23-12-16-18(22-9-8-21-16)13-4-3-7-20-11-13/h3-11,23H,2,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBLNJXXNWYMGCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=NC=CN=C2C3=CN=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.